molecular formula C13H9ClO2 B6321402 3-Chloro-4-phenoxybenzaldehyde CAS No. 158771-24-5

3-Chloro-4-phenoxybenzaldehyde

Cat. No.: B6321402
CAS No.: 158771-24-5
M. Wt: 232.66 g/mol
InChI Key: VOIXZSUOXQTASV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxybenzaldehyde is a high-purity organic compound provided for research and development applications. With the molecular formula C13H9ClO2 and a molecular weight of 232.66 , this benzaldehyde derivative serves as a versatile and critical building block in organic synthesis. Its structure, featuring both chloro and phenoxy substituents, makes it a valuable precursor in the development of more complex molecules . This compound is part of the phenoxybenzaldehyde family, which is recognized for its utility in creating compounds ranging from pharmaceuticals to agrochemicals . Researchers employ it as a key intermediate in exploratory synthesis for new active ingredients. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption. Handle with care; refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazards include potential skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

3-chloro-4-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXZSUOXQTASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305326
Record name 3-Chloro-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184229-19-4
Record name 3-Chloro-4-phenoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184229-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis typically follows a three-step sequence:

  • Protection of the aldehyde group (e.g., acetal formation with ethylene glycol).

  • Etherification via copper-catalyzed coupling between the halogenated benzaldehyde acetal and phenol.

  • Deprotection (hydrolysis) to regenerate the aldehyde.

Example Protocol (adapted from CN101337868A):

  • Condensation : 3-Chlorobenzaldehyde (1 mol) reacts with ethylene glycol (1.2–4 mol) in toluene with tosic acid (0.5–1 wt%) at 60–140°C for 6–12 hours.

  • Etherification : The resulting acetal reacts with phenol (1.1–2.5 mol) in the presence of NaOH (1.2–2.5 mol) and CuCl (0.01–0.15 mol) at 120–190°C for 2–8 hours.

  • Hydrolysis : The etherified product is treated with HCl (0.5–2.0 mol) in toluene/water at 50–100°C for 8–15 hours.

Key Parameters :

ParameterOptimal RangeEffect on Yield
Catalyst (CuCl)0.01–0.15 molMaximizes coupling efficiency
Temperature140–160°CBalances reaction rate and side reactions
SolventToluene/NMPEnhances miscibility and heat transfer

Yields exceeding 85% are achievable with careful control of stoichiometry and catalyst loading.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages electron-deficient aryl halides reacting with phenoxide ions. This method is advantageous for regioselective synthesis but requires activating groups (e.g., nitro, carbonyl) adjacent to the halogen.

Protocol from Chlorinated Benzaldehyde Derivatives

A modified approach from CN101423460A involves:

  • Reacting 3-chloro-4-fluorobenzaldehyde with sodium phenolate in N,N-dimethylacetamide (DMAc) at 160–170°C.

  • Using CuCl (0.5–2.5 wt%) to accelerate the coupling.

  • Distilling the product under reduced pressure (5–6 mmHg) to isolate 3-chloro-4-phenoxybenzaldehyde.

Optimization Insights :

  • Solvent Choice : DMAc outperforms toluene due to better stabilization of the phenoxide intermediate.

  • Base : NaOH generates phenolate in situ, but K₂CO₃ reduces side reactions in sensitive substrates.

Oxidative Cross-Coupling with Arylboronic Acids

A novel method from the Royal Society of Chemistry employs copper-catalyzed oxidative coupling between nitroarenes and arylboronic acids. While originally developed for nitrobenzaldehyde derivatives, this approach is adaptable to chlorinated analogs.

Reaction Conditions and Adaptability

  • Catalyst : Cu(OAc)₂ (5 mol%) with Cs₂CO₃ in DMF at 100°C.

  • Oxidant : Oxone ensures catalytic turnover.

  • Substrate Scope : 3-Chloro-4-nitrobenzaldehyde couples with phenylboronic acid to yield 3-chloro-4-phenoxybenzaldehyde.

Advantages :

  • Avoids pre-protection of the aldehyde group.

  • Tolerates electron-withdrawing groups (e.g., Cl, NO₂).

Limitations :

  • Lower yields (~70%) compared to Ullmann methods.

  • Requires strict control of moisture and oxygen.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystSolvent
Ullmann Coupling85–90140–190CuCl/Cu powderToluene/DMAc
NAS80–85160–170CuClDMAc
Oxidative Coupling65–70100Cu(OAc)₂DMF

Catalyst Efficiency : Copper(I) salts (CuCl) show superior activity in Ullmann and NAS routes due to enhanced oxidative addition kinetics.

Solvent Impact : Polar aprotic solvents (DMAc, DMF) improve phenolate solubility but complicate product isolation compared to toluene.

Industrial-Scale Considerations

Waste Minimization and Cost Efficiency

  • Recycling Catalysts : CuCl can be recovered via filtration and reused for 3–5 cycles without significant loss in activity.

  • Solvent Recovery : Toluene is distilled and recycled, reducing operational costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Chloro-4-phenoxybenzoic acid.

    Reduction: 3-Chloro-4-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Research has explored its potential as a precursor for the synthesis of compounds with anti-tumor and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-4-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes involved in disease pathways, thereby modulating biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-Chloro-4-phenoxybenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula CAS No. Substituents (Position) Key Properties/Applications
3-Chloro-4-phenoxybenzaldehyde C₁₃H₉ClO₂ Not specified¹ Cl (3), OPh (4) Pharmaceutical intermediate
3-Chloro-4-phenylbenzaldehyde C₁₃H₉ClO 57592-44-6 Cl (3), Ph (4) 95% purity; used in fine chemicals
4-Fluoro-3-phenoxybenzaldehyde C₁₃H₉FO₂ Not specified F (4), OPh (3) 98.3% purity; synthesized via Sommelet reaction (86.8% yield)
3-Chloro-4-hydroxybenzaldehyde C₇H₅ClO₂ 2420-16-8 Cl (3), OH (4) Similarity score 0.92; polar, lower stability
3-Chlorobenzaldehyde C₇H₅ClO 587-04-2 Cl (3) Simple derivative; acute toxicity requires strict handling

¹Assumed based on structural analogy; phenoxy group inferred from synthesis methods in .

Key Observations:
  • Substituent Impact: The phenoxy group in 3-Chloro-4-phenoxybenzaldehyde enhances steric bulk and electron withdrawal compared to phenyl or hydroxyl groups, influencing reactivity in nucleophilic additions or cross-coupling reactions .
  • Applications: Phenoxy-substituted benzaldehydes are prevalent in drug synthesis, e.g., as intermediates for anti-inflammatory or antiviral agents .

Biological Activity

3-Chloro-4-phenoxybenzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

3-Chloro-4-phenoxybenzaldehyde is characterized by the presence of a chloro group at the meta position and a phenoxy group at the para position relative to the aldehyde functional group. This structure contributes to its unique pharmacological properties.

The biological activities of 3-chloro-4-phenoxybenzaldehyde can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, including those involved in viral replication, such as NS5B polymerase. In studies, it demonstrated IC50 values indicating effective inhibition, suggesting its role in antiviral therapies .
  • Antimicrobial Activity : Research indicates that 3-chloro-4-phenoxybenzaldehyde exhibits antimicrobial properties against a range of pathogens. Its minimum inhibitory concentrations (MICs) have been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-chloro-4-phenoxybenzaldehyde:

Activity Target IC50/MIC Values Reference
NS5B Polymerase InhibitionViral Replication6.7 µM (compared to other analogs)
Antimicrobial ActivityVarious Bacterial StrainsMIC ranging from 0.02 to 0.52 mg/ml
Cytotoxicity on Vero CellsCell ViabilityLC50 values between 30.56 to 689.39 µg/ml

Case Studies and Research Findings

  • Antiviral Activity : A study focused on the synthesis of phenoxy-substituted benzaldehydes found that 3-chloro-4-phenoxybenzaldehyde significantly enhanced NS5B inhibitory activity when compared to its analogs. The introduction of the chloro substituent was crucial for improving potency .
  • Antimicrobial Efficacy : In vitro evaluations revealed that this compound displayed substantial antibacterial activity against various pathogens, with specific MIC values indicating its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using Vero cells, demonstrating reasonable safety profiles at lower concentrations while maintaining effective antimicrobial properties .

Q & A

Q. What are the primary synthetic routes for preparing 3-Chloro-4-phenoxybenzaldehyde, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, substituting a halogen (e.g., Cl) at the 3-position of 4-phenoxybenzaldehyde with a chloro group via electrophilic chlorination (e.g., using SOCl₂ or PCl₅ under controlled temperatures) . Optimization may include:
  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling if aryl halides are involved).
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions.
    Purity is typically verified via HPLC (>98% purity threshold) .

Q. How can researchers characterize the electronic effects of substituents on the reactivity of 3-Chloro-4-phenoxybenzaldehyde?

  • Methodological Answer : Computational tools (DFT calculations) and spectroscopic methods are employed:
  • NMR analysis : Compare chemical shifts of the aldehyde proton (¹H NMR) and aromatic carbons (¹³C NMR) to assess electron-withdrawing effects of Cl and phenoxy groups .
  • Hammett constants : Use σ values for Cl (σₚ≈0.23) and OPh (σₚ≈-0.32) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 3-Chloro-4-phenoxybenzaldehyde?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay variability. To address this:
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or adjusting phenoxy substitution) and compare bioactivity profiles .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability .
  • Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify trends .

Q. How can researchers design experiments to study the compound’s potential as a photoactive intermediate in materials science?

  • Methodological Answer : Focus on its π-conjugated system and electron-deficient aromatic rings:
  • Photophysical analysis : Measure UV-Vis absorption (λmax ~280–320 nm) and fluorescence quenching in varying solvents .
  • Electrochemical studies : Cyclic voltammetry to determine redox potentials (e.g., E₁/2 for aldehyde reduction) .
  • Application testing : Incorporate into organic semiconductors or metal-organic frameworks (MOFs) and assess charge-transfer efficiency .

Q. What are the key challenges in scaling up the synthesis of 3-Chloro-4-phenoxybenzaldehyde for preclinical studies?

  • Methodological Answer : Scaling introduces issues like heat dissipation and impurity control. Solutions include:
  • Flow chemistry : Continuous reactors improve temperature control and reduce batch variability .
  • Quality control : Implement in-line FTIR or GC-MS for real-time monitoring of intermediates .
  • Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >99% purity .

Analytical and Data-Driven Questions

Q. How can computational modeling predict the metabolic stability of 3-Chloro-4-phenoxybenzaldehyde derivatives?

  • Methodological Answer : Tools like ADMET Predictor or Schrödinger’s QikProp assess:
  • Metabolic sites : CYP450 enzyme interactions (e.g., oxidation at the aldehyde group) .
  • Half-life estimation : LogP values (~2.5–3.5) correlate with membrane permeability and clearance rates .
    Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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